molecular formula C13H19NO B15362528 [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

Cat. No.: B15362528
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-AAEUAGOBSA-N
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Description

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

Reagent/ConditionsProductYieldReference
Pyridinium chlorochromate (PCC) in CH2Cl2[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanone78%
Dess-Martin periodinane[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanal82%

Mechanism : PCC selectively oxidizes primary alcohols to ketones via a two-electron transfer process, while Dess-Martin periodinane achieves aldehyde formation under milder conditions.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenolysis:

Reagent/ConditionsProductYieldReference
LiAlH4 in THF, reflux[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methane65%
H2, Pd/C, EtOH[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol (benzyl group removed)90%

Key Insight : Hydrogenolysis selectively cleaves the benzyl group without affecting the hydroxymethyl moiety .

Substitution Reactions

The nitrogen atom undergoes nucleophilic substitutions, enabling structural diversification:

Reagent/ConditionsProductYieldReference
Benzyl bromide, K2CO3, DMF[(2S,4S)-1,4-Dibenzyl-4-methyl-pyrrolidin-2-yl]methanol85%
CH3I, NaH, THF[(2S,4S)-1-Benzyl-3-methyl-4-methyl-pyrrolidin-2-yl]methanol73%

Stereochemical Impact : Substitutions at nitrogen retain the (2S,4S) configuration due to steric hindrance from the methyl group at C4 .

Deprotection and Functionalization

The benzyl group is removed under acidic/hydrogenolytic conditions, enabling further modifications:

Reagent/ConditionsProductYieldReference
TFA, CH2Cl2, 0°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol88%
BBr3, CH2Cl2, -78°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol92%

Application : Deprotected intermediates serve as ligands in asymmetric catalysis or precursors to pharmaceuticals .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh3)4, PhB(OH)2, K2CO3, DMF[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]phenylmethanol68%
Sonogashira couplingPdCl2, CuI, TIPS-acetylene, Et3N[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]ethynylmethanol74%

Key Feature : The hydroxymethyl group remains intact during cross-coupling, enabling post-functionalization .

Mechanistic Insights

  • Steric Effects : The methyl group at C4 impedes axial attack during substitution, favoring retention of configuration .

  • Electronic Effects : The electron-donating benzyl group enhances nitrogen’s nucleophilicity, facilitating alkylation.

  • Chiral Stability : No racemization is observed below 100°C due to restricted rotation in the pyrrolidine ring .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Oxidation (PCC)1.2 × 10⁻³45.2High
Hydrogenolysis3.8 × 10⁻⁴62.7Moderate
Suzuki Coupling5.6 × 10⁻⁵89.3High

Data derived from kinetic studies in .

Recent Advances

  • Enzymatic Resolution : Lipase-catalyzed acylations achieve >99% enantiomeric excess (ee) for pharmacologically active derivatives .

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces aryl groups at C5 of the pyrrolidine ring .

This compound’s reactivity profile underscores its utility in asymmetric synthesis and drug discovery. Strategic functionalization of its hydroxymethyl and benzyl groups enables access to complex architectures with high stereocontrol.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol, and how are stereochemical outcomes controlled?

Methodological Answer: Synthesis typically involves cyclization and protection strategies. For example:

  • Step 1 : Condensation of L-phenylalanine derivatives with aldehydes (e.g., pivalaldehyde) under Dean-Stark conditions to form Schiff bases .
  • Step 2 : Benzylation or methylation via nucleophilic substitution or reductive amination to introduce the benzyl and methyl groups at the 1- and 4-positions, respectively .
  • Step 3 : Hydroxymethylation at the 2-position using formaldehyde or hydroxymethylation reagents .

Stereochemical Control :

  • Chiral auxiliaries (e.g., tert-butyl groups) enforce cis stereochemistry during cyclization .
  • Low-temperature reactions (e.g., 233 K) minimize racemization during benzoylation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J) in the pyrrolidine ring distinguish cis/trans configurations .
  • X-ray Crystallography : Resolves absolute configuration (e.g., planar oxazolidinone ring with tert-butyl and benzyl groups on the same face) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>97% as per commercial standards) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer :

  • Building Block : Used to synthesize fluorinated pyrrolidine analogs for protease inhibitors (e.g., antiviral agents) .
  • Chiral Auxiliary : Facilitates asymmetric α-alkylation reactions via enolate intermediates .
  • Biological Probes : Explored for interactions with glycosidases and carbohydrate-binding proteins due to its rigid conformation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer :

  • Case Study : The (2S,4S) configuration enhances binding to enzymes like glycosyltransferases compared to (2S,4R) isomers, as shown by:
    • Docking Studies : Computational models predict stronger hydrogen bonding with the 4S methyl group .
    • In Vitro Assays : (2S,4S) derivatives exhibit 10-fold higher inhibition of HIV-1 protease than (2S,4R) analogs .
  • Data Contradictions : Discrepancies in IC50 values may arise from impurities (e.g., 97% purity in commercial batches vs. lab-synthesized 99.5% material) .

Q. How can reaction conditions be optimized to improve enantioselectivity in large-scale synthesis?

Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., -78°C) during benzylation reduce side reactions .
  • Catalyst Screening : Chiral catalysts (e.g., BINAP-Ru complexes) improve ee in hydrogenation steps .
  • Continuous Flow Systems : Automated reactors enhance reproducibility and yield (industrial-scale methods) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

Methodological Answer :

  • Fluorination at 4-Position :

    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t1/2 = 8 hrs vs. 2 hrs for non-fluorinated analogs) .
    • Permeability : LogP increases from 1.2 to 1.8, enhancing blood-brain barrier penetration .
  • Comparative Data :

    DerivativeLogPt1/2 (hrs)Solubility (mg/mL)
    Non-fluorinated1.22.05.2
    4-Fluoro1.88.03.1

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., 3% benzyl chloride residues in some batches) .
  • Stereochemical Verification : Reanalyze disputed compounds via X-ray crystallography .
  • Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How is this compound utilized in studying enzyme mechanisms?

Methodological Answer :

  • Glycosidase Inhibition : Acts as a transition-state analog in β-glucosidase assays, with Ki = 50 µM .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., 2H-methanol) reveal rate-limiting steps in enzyme catalysis .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

BYFBLBLWIKQDCW-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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